molecular formula C11H10FNO B1317013 [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol CAS No. 132407-66-0

[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol

Cat. No. B1317013
M. Wt: 191.2 g/mol
InChI Key: SPJRIBCINFXUBI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom. The compound also has a methanol group (-OH) and a fluorophenyl group (a phenyl ring with a fluorine atom attached), both attached to the pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrole ring, with a methanol group and a fluorophenyl group attached. The exact structure would depend on the positions of these groups on the pyrrole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Again, without specific information, it’s hard to provide these details for this compound .

Scientific Research Applications

1. Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System

The reduction of compounds similar to [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol has been used in the synthesis of the pyrrolo[1,2-b]cinnolin-10-one ring system. This process involves a reduction with zinc and ammonium chloride or sodium hydroxide, leading to the formation of complex heterocyclic structures (Kimbaris & Varvounis, 2000).

2. Crystal Structure Analysis

Compounds with a similar structure have been analyzed for their crystal structure, such as in the study of nuarimol, a pyrimidine fungicide. This analysis provides valuable insights into the molecular conformation and interactions within crystals (Kang, Kim, Park, & Kim, 2015).

3. Theoretical Study Using Density Functional Theory

Density Functional Theory (DFT) has been employed to study the theoretical aspects of similar compounds. This includes the analysis of infrared (IR) spectra, normal mode analysis, and structure-activity relationships based on frontier orbital gaps and molecular electrostatic potential maps (Trivedi, 2017).

4. Synthesis of 9H-pyrrolo[1,2-a]indol-9-ones

The synthesis of 9H-pyrrolo[1,2-a]indol-9-ones involves the oxidation of similar compounds, demonstrating their utility in creating complex organic structures. This method offers good yields under mild conditions (Aiello, Garofalo, & Grande, 2010).

5. Enhancing Electrochromic Properties of Conducting Polymers

Copolymers involving compounds structurally related to [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol have been synthesized to enhance the electrochromic properties of conducting polymers. This research indicates potential applications in electrochromic devices (Türkarslan et al., 2007).

6. Synthesis of Urea Derivatives

Urea derivatives have been synthesized using similar compounds, highlighting the versatility of these molecules in complex organic synthesis and potential applications in medicinal chemistry (Sarantou & Varvounis, 2022).

7. Electrophilic Aroylation of 1-Aryl-1H-pyrroles

The electrophilic aroylation of 1-aryl-1H-pyrroles, involving compounds similar to [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol, has been explored for the preparation of biologically active compounds. This research underscores the chemical reactivity and application in drug development (Kontonikas, Kotsampasakou, Sakalis, & Demopoulos, 2019).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some general precautions that should be taken when handling pyrrole derivatives include avoiding contact with skin and eyes, and avoiding inhalation or ingestion .

Future Directions

Research into pyrrole derivatives is ongoing, and these compounds have been found to have a variety of uses, including in the development of new drugs. Future research might focus on synthesizing new pyrrole derivatives and investigating their properties and potential applications .

properties

IUPAC Name

[1-(2-fluorophenyl)pyrrol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJRIBCINFXUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572886
Record name [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol

CAS RN

132407-66-0
Record name [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
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